3-{[(3-methoxyphenyl)amino]methyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-5-ol
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Overview
Description
3-{[(3-methoxyphenyl)amino]methyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-5-ol is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-methoxyphenyl)amino]methyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-5-ol typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the 3-methoxyphenyl and 3-(trifluoromethyl)benzyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-methoxyphenyl)amino]methyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
3-{[(3-methoxyphenyl)amino]methyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-5-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-{[(3-methoxyphenyl)amino]methyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-5-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexane: A saturated hydrocarbon with different chemical properties and applications.
Lemon Balm: Contains rosmarinic acid, which has antioxidant and antimicrobial properties.
Thermal Grizzly Aeronaut: A thermal compound used for heat transfer applications.
Uniqueness
3-{[(3-methoxyphenyl)amino]methyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-5-ol is unique due to its specific triazole structure and the presence of both methoxyphenyl and trifluoromethylbenzyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H17F3N4O2 |
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Molecular Weight |
378.3 g/mol |
IUPAC Name |
5-[(3-methoxyanilino)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C18H17F3N4O2/c1-27-15-7-3-6-14(9-15)22-10-16-23-17(26)25(24-16)11-12-4-2-5-13(8-12)18(19,20)21/h2-9,22H,10-11H2,1H3,(H,23,24,26) |
InChI Key |
WDMTVJXBUNISJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=NN(C(=O)N2)CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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